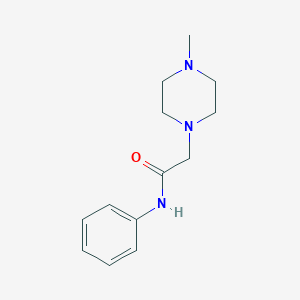![molecular formula C22H18BrF3O6 B374966 propan-2-yl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B374966.png)
propan-2-yl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group, a trifluoromethyl group, and an isopropyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the bromophenoxy group: This can be achieved through a nucleophilic substitution reaction where a bromophenol reacts with the chromen-4-one intermediate.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or reduced chromen-4-one cores.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
科学的研究の応用
Isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of propan-2-yl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The bromophenoxy and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- Isopropyl 2-{[3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
- Isopropyl 2-{[3-(2-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
- Isopropyl 2-{[3-(2-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
Uniqueness
The uniqueness of propan-2-yl 2-{[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate lies in the presence of the bromophenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C22H18BrF3O6 |
|---|---|
分子量 |
515.3g/mol |
IUPAC名 |
propan-2-yl 2-[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C22H18BrF3O6/c1-11(2)29-21(28)12(3)30-13-8-9-14-17(10-13)32-20(22(24,25)26)19(18(14)27)31-16-7-5-4-6-15(16)23/h4-12H,1-3H3 |
InChIキー |
UVBLWLKEBYZOPH-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br |
正規SMILES |
CC(C)OC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-chlorophenyl)-3-[(dimethylamino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B374885.png)
![N-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-1-methylethyl)-N,N-dimethylamine](/img/structure/B374886.png)
![5-methyl-4-{[(5-phenylpentyl)sulfanyl]methyl}-1H-imidazole](/img/structure/B374887.png)
![4-({2-[2-(Dimethylamino)propyl]phenyl}sulfanyl)phenol](/img/structure/B374888.png)
![2-[4-(heptylsulfanyl)-2,5-dimethoxyphenyl]-N,N-dimethylethanamine](/img/structure/B374889.png)


![N-(2-{4-[2-(diethylamino)ethoxy]phenyl}-1-methylethyl)-N,N-dimethylamine](/img/structure/B374895.png)


![Naphtho[2,3-d][1,3]dioxol-5-amine](/img/structure/B374905.png)



